3-(4-Nitrobenzenesulfonyl)propan-1-amine
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Overview
Description
3-(4-Nitrobenzenesulfonyl)propan-1-amine is an organic compound characterized by the presence of a nitrobenzenesulfonyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzenesulfonyl)propan-1-amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with propan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzenesulfonyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of 3-(4-Aminobenzenesulfonyl)propan-1-amine.
Reduction: Formation of 3-(4-Mercaptobenzenesulfonyl)propan-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
3-(4-Nitrobenzenesulfonyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzenesulfonyl)propan-1-amine involves its ability to act as a nucleophile due to the presence of the amine group. The nitrobenzenesulfonyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indazol-1-yl)propan-1-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
Uniqueness
3-(4-Nitrobenzenesulfonyl)propan-1-amine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the preparation of complex molecules .
Properties
IUPAC Name |
3-(4-nitrophenyl)sulfonylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c10-6-1-7-16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUFVEUCBBRIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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